N-(4-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(4-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives.
Preparation Methods
The synthesis of N-(4-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzonitrile with phenylhydrazine can form an intermediate, which is then cyclized with piperidine and other reagents to yield the target compound . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N-(4-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
N-(4-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives. Similar compounds include:
- 1-[4-(4-chlorophenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine
- N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
Molecular Formula |
C22H21ClN6 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H21ClN6/c23-16-9-11-17(12-10-16)25-20-19-15-24-29(18-7-3-1-4-8-18)21(19)27-22(26-20)28-13-5-2-6-14-28/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,25,26,27) |
InChI Key |
LCQSNGKDZFHQBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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